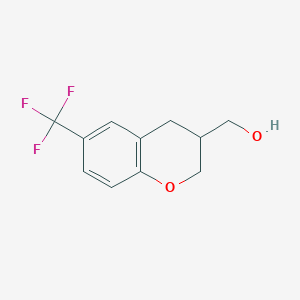

(6-(Trifluoromethyl)chroman-3-YL)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-トリフルオロメチル)クロマン-3-イルメタノールは、分子式C11H11F3O2、分子量232.2 g/molの化学化合物です 。 この化合物は、クロマン環にトリフルオロメチル基が結合していることを特徴とし、独自の化学的性質を付与しています。

準備方法

合成経路と反応条件

(6-トリフルオロメチル)クロマン-3-イルメタノールの合成は、通常、適切な出発物質を制御された条件下で反応させることにより行われます。 一般的な方法の1つは、トリフルオロメチル化前駆体とクロマン誘導体の使用が含まれます。 反応条件には、しばしば、ジクロロメタンやエタノールなどの溶媒と、パラジウムや銅化合物などの触媒を使用して反応を促進することが含まれます 。

工業的製造方法

(6-トリフルオロメチル)クロマン-3-イルメタノールの工業的製造には、実験室環境と同様の反応条件を使用しますが、収率と効率を高めるために最適化された大規模合成が含まれる場合があります。 これには、連続フロー反応器と高度な精製技術が含まれ、最終製品の純度が保証されます 。

化学反応の分析

反応の種類

(6-トリフルオロメチル)クロマン-3-イルメタノールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、対応するアルデヒドやケトンに酸化できます。

還元: 還元反応では、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して、アルコールや他の還元された形に変換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬は次のとおりです。

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

溶媒: ジクロロメタン、エタノール。

触媒: パラジウム、銅化合物.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化によってアルデヒドまたはケトンが生成される一方、還元によってアルコールが生成されます 。

科学研究への応用

(6-トリフルオロメチル)クロマン-3-イルメタノールは、科学研究でさまざまな用途があり、次のようなものがあります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 潜在的な治療効果と医薬品合成における前駆体として調査されています。

工業: 特殊化学品や材料の製造に使用されています.

科学的研究の応用

(6-(Trifluoromethyl)chroman-3-YL)methanol has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

(6-トリフルオロメチル)クロマン-3-イルメタノールの作用機序には、特定の分子標的と経路との相互作用が含まれます。 トリフルオロメチル基は、化合物の親油性を高めることができ、脂質膜やタンパク質とより効果的に相互作用することができます。 これにより、関与する特定の標的と経路に応じて、さまざまな生物学的効果が生じることがあります 。

類似化合物の比較

類似化合物

(6-メチルクロマン-3-イル)メタノール: トリフルオロメチル基の代わりにメチル基を持つ類似の構造。

(6-エチルクロマン-3-イル)メタノール: トリフルオロメチル基の代わりにエチル基が含まれています。

(6-フェニルクロマン-3-イル)メタノール: トリフルオロメチル基の代わりにフェニル基が含まれています.

独自性

(6-トリフルオロメチル)クロマン-3-イルメタノールにトリフルオロメチル基が存在することにより、親油性や安定性の向上など、独自の化学的性質が賦与され、類似化合物と比較して、生物学的標的との相互作用や全体的な反応性を高めることができます 。

類似化合物との比較

Similar Compounds

(6-Methylchroman-3-YL)methanol: Similar structure but with a methyl group instead of a trifluoromethyl group.

(6-Ethylchroman-3-YL)methanol: Contains an ethyl group instead of a trifluoromethyl group.

(6-Phenylchroman-3-YL)methanol: Features a phenyl group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (6-(Trifluoromethyl)chroman-3-YL)methanol imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its interactions with biological targets and its overall reactivity compared to similar compounds .

生物活性

(6-(Trifluoromethyl)chroman-3-YL)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical domain. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a chroman backbone with a trifluoromethyl group at position 6 and a hydroxymethyl group at position 3, contributing to its unique properties. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which may influence the biological activity of this compound.

Antioxidant Properties

Research indicates that chroman derivatives exhibit significant antioxidant activity. The presence of the trifluoromethyl group enhances electron-withdrawing capacity, potentially increasing the compound's ability to scavenge free radicals. Studies have shown that similar chroman compounds can effectively reduce oxidative stress in various biological systems.

Anti-inflammatory Effects

Compounds with chroman structures have been linked to anti-inflammatory properties. For instance, derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The specific activity of this compound in this context remains to be fully elucidated but is anticipated based on structural analogs.

Enzyme Inhibition

Recent studies have explored the enzyme inhibition potential of this compound. For instance, related compounds have demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Table 1 below summarizes the enzyme inhibition activities reported for structurally similar compounds.

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 7c (related derivative) | α-glucosidase | 2.39 ± 0.05 |

| 7i (related derivative) | α-glucosidase | 17.90 ± 0.24 |

| This compound | TBD | TBD |

Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Study on Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated various chroman derivatives for their antioxidant properties using DPPH and ABTS assays. The results indicated that compounds with electron-withdrawing groups, such as trifluoromethyl substitutions, exhibited enhanced radical scavenging capabilities compared to their non-substituted counterparts.

Clinical Relevance

In another investigation focusing on anti-inflammatory effects, a series of chroman derivatives were tested for their ability to reduce inflammation in murine models. The results showed promising anti-inflammatory effects, suggesting that this compound could be a candidate for further development in treating inflammatory diseases.

特性

分子式 |

C11H11F3O2 |

|---|---|

分子量 |

232.20 g/mol |

IUPAC名 |

[6-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methanol |

InChI |

InChI=1S/C11H11F3O2/c12-11(13,14)9-1-2-10-8(4-9)3-7(5-15)6-16-10/h1-2,4,7,15H,3,5-6H2 |

InChIキー |

KZFGQOOSYCBRGM-UHFFFAOYSA-N |

正規SMILES |

C1C(COC2=C1C=C(C=C2)C(F)(F)F)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。